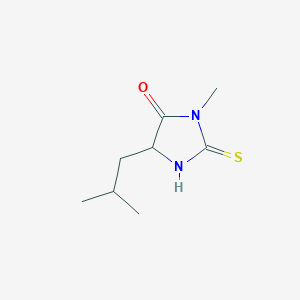

Mth-DL-leucine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS/c1-5(2)4-6-7(11)10(3)8(12)9-6/h5-6H,4H2,1-3H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUATVCMZVINTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N(C(=S)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910376 | |

| Record name | 3-Methyl-5-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-72-8 | |

| Record name | 4-Imidazolidinone, 3-methyl-5-(2-methylpropyl)-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-5-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Leucine and Its Derivatives in Cellular and Molecular Biology

Regulation of Protein Synthesis by Leucine (B10760876) and its Metabolites

Leucine is a primary nutritional signal that orchestrates the synthesis of proteins in various tissues, most notably in skeletal muscle. mdpi.com This regulation is multifaceted, involving the activation of signaling cascades, influencing gene expression, and maintaining a positive nitrogen balance.

The mechanistic target of rapamycin (B549165) (mTOR), a serine/threonine kinase, is a central hub for integrating signals from nutrients, growth factors, and the cellular energy status to control cell growth and proliferation. spandidos-publications.com Leucine is a well-established and potent activator of mTOR complex 1 (mTORC1), a crucial step in initiating protein synthesis. wikipedia.orgoup.com

The cell employs several sophisticated mechanisms to sense intracellular leucine concentrations and transmit this information to mTORC1.

Rag GTPases: A key mechanism involves the Rag family of small GTPases. In the presence of sufficient leucine, Rag GTPases become active and promote the translocation of mTORC1 to the lysosomal surface, where it can be activated by its own activator, Rheb. wikipedia.org

Leucyl-tRNA Synthetase (LARS): LARS, the enzyme responsible for charging tRNA with leucine for protein synthesis, also functions as a direct leucine sensor for the mTORC1 pathway. When bound to leucine, LARS can engage with the Rag GTPases to activate mTORC1. researchgate.net

Sestrin 2: Sestrin 2 is another identified leucine sensor. In the absence of leucine, Sestrin 2 binds to and inhibits GATOR2, a positive regulator of mTORC1. Leucine binding to Sestrin 2 disrupts this inhibition, allowing for mTORC1 activation. wikipedia.org

| Upstream Regulator | Sensing Mechanism | Effect on mTORC1 |

| Rag GTPases | Activated by leucine, facilitating mTORC1 translocation to the lysosome. wikipedia.org | Activation |

| Leucyl-tRNA Synthetase (LARS) | Directly binds leucine and interacts with Rag GTPases. researchgate.net | Activation |

| Sestrin 2 | Leucine binding disrupts its inhibition of GATOR2. wikipedia.org | Activation |

Once activated, mTORC1 phosphorylates several key downstream targets to promote protein synthesis.

4E-BP1 (Eukaryotic Initiation Factor 4E-Binding Protein 1): Phosphorylation of 4E-BP1 by mTORC1 causes it to release the eukaryotic initiation factor 4E (eIF4E). researchgate.net This allows eIF4E to participate in the formation of the eIF4F complex, a critical step for the initiation of cap-dependent translation.

S6K1 (Ribosomal Protein S6 Kinase 1): Activated S6K1 phosphorylates numerous substrates, including ribosomal protein S6 (rpS6). acs.org This enhances the translation of specific mRNAs, particularly those with a 5' terminal oligopyrimidine (TOP) tract, which often encode for ribosomal proteins and translation factors. nih.gov

Ribosomal Protein S6 (rpS6): As a substrate of S6K1, the phosphorylation of rpS6 is a hallmark of mTORC1 activation and is associated with increased protein synthesis. oup.com

| Downstream Target | Function | Outcome of mTORC1-mediated Phosphorylation |

| 4E-BP1 | Sequesters eIF4E, inhibiting translation initiation. researchgate.net | Release of eIF4E, promoting translation. |

| S6K1 | Phosphorylates substrates to enhance translation. acs.org | Increased synthesis of ribosomal proteins and translation factors. |

| Ribosomal Protein S6 | Component of the 40S ribosomal subunit. oup.com | Enhanced translational capacity. |

Leucine's anabolic effects are closely intertwined with insulin (B600854) signaling. While leucine can stimulate protein synthesis independently, the presence of insulin significantly enhances this effect. karger.com Insulin activates the PI3K/Akt pathway, which can also lead to mTORC1 activation, often through the phosphorylation and inhibition of the TSC1/TSC2 complex. spandidos-publications.comkarger.com This convergence of leucine and insulin signaling on the mTORC1 hub creates a powerful synergistic stimulus for protein synthesis, crucial for muscle growth and repair. karger.com

In addition to stimulating protein synthesis, leucine also plays a role in suppressing protein degradation. By promoting an anabolic state, leucine helps to decrease the activity of the ubiquitin-proteasome system, the primary pathway for protein breakdown in skeletal muscle. This dual effect of increasing synthesis and decreasing degradation contributes significantly to a positive nitrogen balance, a state where protein accretion exceeds protein loss, which is fundamental for muscle growth. mdpi.com

Leucine's Role in Energy Metabolism and Cellular Homeostasis

Glucose Uptake and Insulin Sensitivity Modulation Mechanisms

Leucine has been shown to modulate glucose homeostasis, although the precise mechanisms are complex and can be context-dependent. Research indicates that leucine can facilitate insulin-stimulated glucose uptake in skeletal muscle cells. nih.govresearchgate.net This effect is partly mediated through the mammalian target of rapamycin (mTOR) signaling pathway. Specifically, studies have shown that leucine's facilitation of insulin-induced glucose uptake and the phosphorylation of protein kinase B (AKT), a key protein in the insulin signaling cascade, involves both mTOR complex 1 (mTORC1) and mTORC2. nih.govresearchgate.net While the mTORC1 inhibitor rapamycin can abolish the enhancing effect of leucine on insulin-stimulated glucose uptake, it doesn't affect insulin-stimulated glucose uptake itself. nih.gov

Interestingly, some studies suggest that while leucine can enhance insulin signaling, it may also lead to insulin resistance in certain situations of nutrient abundance through the activation of the p70-S6 kinase 1 (S6K1), a downstream target of mTORC1. mdpi.com Conversely, other research in diet-induced obese mice has shown that the combination of leucine and exercise can improve systemic insulin sensitivity by reducing inflammation in the liver and adipose tissue. frontiersin.org Furthermore, leucine supplementation has been observed to improve glucose tolerance and insulin sensitivity in mice on a high-fat diet. tennessee.edu The modulation of glucose transporter 4 (GLUT4) expression and translocation is a key aspect of how leucine influences glucose uptake in skeletal muscle. frontiersin.orgphysiology.org

Fatty Acid Oxidation Enhancement in Metabolic Tissues

Leucine plays a significant role in enhancing the oxidation of fatty acids, a critical process for energy production and lipid homeostasis. nih.govfrontiersin.org It stimulates fatty acid oxidation in metabolic tissues such as skeletal muscle and adipocytes. tennessee.edufrontiersin.org This action helps to prevent the accumulation of lipids in skeletal muscle. frontiersin.org The activation of the AMP-activated protein kinase (AMPK) pathway is a key mechanism through which leucine promotes fatty acid oxidation. frontiersin.org

In vitro studies using C2C12 mouse muscle cells have demonstrated that leucine directly stimulates fatty acid oxidation. tennessee.edu This effect is associated with an increase in the expression of genes involved in mitochondrial function and energy expenditure. tennessee.edu By promoting the use of fatty acids for energy, leucine contributes to a reduction in fat storage and an increase in the breakdown of fat in adipocytes. tennessee.edu

Mitochondrial Biogenesis and Function Regulation

The stimulatory effect of leucine on mitochondrial biogenesis is mediated, in part, by its influence on key regulatory genes. Leucine has been found to stimulate the expression of sirtuin 1 (SIRT1), peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), and nuclear respiratory factor 1 (NRF-1). nih.gov Furthermore, it upregulates mitochondrial component genes such as uncoupling protein 3 (UCP3), cytochrome c oxidase (COX), and NADH dehydrogenase. tennessee.edunih.gov The metabolite of leucine, β-hydroxy-β-methylbutyrate (HMB), has also been shown to mediate the effects of leucine on mitochondrial biogenesis. core.ac.uk

Activation of AMP-Activated Protein Kinase (AMPK)–SIRT1–PGC-1α Axis

A central signaling pathway through which leucine exerts its metabolic effects is the AMPK–SIRT1–PGC-1α axis. mdpi.com This axis is a critical regulator of energy homeostasis and lipid metabolism. mdpi.comresearchgate.net Leucine activates SIRT1, which in turn can lead to the phosphorylation and activation of AMPK. mdpi.com There is a bidirectional interaction between AMPK and SIRT1, where AMPK can also activate SIRT1 by increasing cellular NAD+ levels. mdpi.com

The activation of this pathway by leucine has several downstream consequences. Activated AMPK and SIRT1 work together to activate PGC-1α through phosphorylation and deacetylation. nih.gov PGC-1α is a master regulator of mitochondrial biogenesis and also plays a role in lipid metabolism. mdpi.com The activation of the AMPK-SIRT1-PGC-1α axis by leucine ultimately leads to enhanced fatty acid oxidation and increased mitochondrial biogenesis in tissues like skeletal muscle. mdpi.comnih.gov In some contexts, low-protein diets supplemented with an optimal ratio of branched-chain amino acids, including leucine, have been shown to induce a shift towards more oxidative muscle fibers, an effect likely associated with the activation of this axis. nih.govoncotarget.com

| Key Protein/Pathway | Role in Leucine-Mediated Effects | Tissues Involved | References |

| mTORC1/mTORC2 | Facilitates insulin-stimulated glucose uptake. | Skeletal Muscle | nih.gov, researchgate.net |

| AMPK | Stimulates fatty acid oxidation. | Skeletal Muscle, Adipose Tissue | frontiersin.org, frontiersin.org |

| SIRT1 | Activates AMPK and PGC-1α, promotes mitochondrial biogenesis. | Skeletal Muscle, Adipose Tissue | mdpi.com, nih.gov, nih.gov |

| PGC-1α | Master regulator of mitochondrial biogenesis. | Skeletal Muscle, Adipose Tissue | mdpi.com, nih.gov, nih.gov |

| AMPK-SIRT1-PGC-1α Axis | Central signaling pathway for energy metabolism and mitochondrial function. | Skeletal Muscle | mdpi.com, nih.gov, oncotarget.com |

Impact on Gene Expression and Epigenetic Modification Research

Leucine not only influences metabolic pathways through signaling cascades but also has a direct impact on gene expression. This regulation occurs through specific DNA-binding proteins that respond to leucine levels.

Transcriptional Regulation by Leucine-Responsive Elements

In bacteria such as Escherichia coli, the leucine-responsive regulatory protein (Lrp) acts as a global transcriptional regulator. nih.govscienceopen.comannualreviews.org Lrp can bind to numerous sites on the bacterial genome, controlling the expression of a wide array of genes involved in amino acid metabolism, transport, and even the synthesis of tRNAs and rRNAs. nih.govscienceopen.com The binding of leucine to Lrp can modulate its regulatory activity, either enhancing or inhibiting its effect on different target genes. annualreviews.orgpnas.org This allows the cell to adapt its gene expression profile in response to the availability of leucine, a key indicator of nutritional status. pnas.orgtandfonline.com Lrp is considered a bifunctional protein, playing a role in both gene regulation and the structural organization of the nucleoid. nih.govscienceopen.com

| Regulatory Protein | Organism | Function | Mechanism | References |

| Leucine-responsive regulatory protein (Lrp) | Escherichia coli | Global transcriptional regulator of genes involved in amino acid metabolism, transport, and protein synthesis. | Binds to specific DNA sequences (leucine-responsive elements) and its activity is modulated by the presence of leucine. | nih.gov, scienceopen.com, pnas.org, annualreviews.org |

Role of Leucine Zipper Transcription Factors in Genetic Modulation

Basic Leucine Zipper (bZIP) transcription factors are a prominent class of regulatory proteins that play a critical role in the genetic modulation of diverse cellular processes. ebi.ac.uk Their structure is defined by a bZIP domain, which consists of a basic region responsible for binding to DNA and an adjacent leucine zipper motif that facilitates dimerization. mdpi.comnih.gov This dimerization, which can occur between two identical (homodimer) or different (heterodimer) bZIP proteins, is a prerequisite for their DNA binding activity. ebi.ac.ukmdpi.comnih.gov The leucine zipper itself is an α-helix where leucine residues appear at every seventh position, creating a hydrophobic face that interacts with another zipper motif in a coiled-coil structure. mdpi.comnih.gov

These transcription factors regulate a wide array of physiological functions, including cell proliferation, development, steroidogenesis, and responses to cellular stress. ebi.ac.ukmdpi.com For example, bZIP factors like CREB1 (cAMP responsive element binding protein 1) and members of the AP-1 (Activator protein 1) family are involved in regulating genes crucial for cell proliferation and communication. mdpi.com The ability to form various dimer combinations allows bZIP factors to achieve a broad range of promoter specificities, enabling them to control gene expression in numerous signal-transduction pathways. pnas.org This combinatorial control is fundamental to their role in translating external and internal signals into specific genetic responses.

| Feature | Description | Significance | Reference |

|---|---|---|---|

| Structural Domain | Composed of a basic region for DNA binding and a leucine zipper for dimerization. | The two-part structure is essential for the factor's function in gene regulation. | ebi.ac.ukmdpi.com |

| Dimerization | Forms homodimers or heterodimers with other bZIP proteins via the leucine zipper. This is required for DNA binding. | Allows for a vast number of potential transcription factor combinations, diversifying gene regulatory control. | mdpi.comnih.govpnas.org |

| Function | Regulates gene expression related to cell survival, metabolism, stress responses, and development. | Acts as a central hub for integrating various signaling pathways to control cellular fate and function. | ebi.ac.ukmdpi.com |

Immune System Modulation by Leucine Metabolism Research

Leucine metabolism is deeply intertwined with the regulation of the immune system. As an essential amino acid, leucine is not just a building block for proteins but also a critical signaling molecule that modulates immune cell function, particularly T cell activation and inflammatory responses. nih.govfrontiersin.org Immune cells, upon activation, undergo significant metabolic reprogramming to meet the high energy demands of proliferation and effector functions, and leucine plays a central role in this process. nih.gov

T Cell Activation and mTORC1 Regulation in Immunological Responses

The activation of T lymphocytes is a cornerstone of the adaptive immune response and is critically dependent on metabolic reprogramming, which is heavily influenced by leucine availability. nih.gov Upon stimulation of the T cell receptor (TCR), T cells increase their expression of amino acid transporters, such as SLC7A5, to enhance the uptake of leucine from the extracellular environment. frontiersin.orgrupress.org

This influx of intracellular leucine serves as a primary activation signal for the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and metabolism. nih.govfrontiersin.orgresearchgate.net Leucine-mediated mTORC1 activation is essential for T cells to switch to a highly glycolytic state and boost protein synthesis, processes that are vital for their clonal expansion and differentiation into effector T cells (e.g., Th1, Th17) and memory cells. frontiersin.orgfrontiersin.orgresearchgate.net Consequently, limiting leucine availability or its signaling can impair T cell activation and lead to a state of unresponsiveness or anergy. frontiersin.org The cytosolic enzyme branched-chain aminotransferase (BCATc), which initiates leucine degradation, acts as a negative feedback regulator; its absence leads to higher intracellular leucine levels and potential T cell hyperactivation. researchgate.net

| Component/Process | Function | Impact on T Cells | Reference |

|---|---|---|---|

| Leucine Uptake | TCR signaling induces expression of transporters (e.g., SLC7A5), increasing intracellular leucine. | Provides the necessary signal for metabolic reprogramming. | nih.govfrontiersin.org |

| mTORC1 Activation | Intracellular leucine directly activates the mTORC1 signaling complex. | Drives protein synthesis, glycolysis, and anabolic metabolism required for proliferation and differentiation. | frontiersin.orgresearchgate.net |

| Effector Differentiation | Leucine availability and mTORC1 signaling influence the differentiation into Th1 and Th17 subsets. | Directs the type of immune response generated. | frontiersin.orgrupress.org |

| Negative Regulation | BCATc enzyme catabolizes leucine, providing a feedback loop to control mTORC1 activity. | Prevents excessive T cell activation and maintains immune homeostasis. | researchgate.net |

Influence on Pro- and Anti-inflammatory Cytokine Synthesis

Leucine and its metabolism exert a significant influence on the balance between pro-inflammatory and anti-inflammatory cytokine production. This modulation is often achieved by influencing the polarization of macrophages, which are key producers of cytokines. elifesciences.orgelifesciences.org Research indicates that leucine can promote a shift from a pro-inflammatory M1 macrophage phenotype to an anti-inflammatory M2 phenotype. elifesciences.org This shift results in a decreased secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1-beta (IL-1β). elifesciences.orgnih.gov

In studies on lipopolysaccharide (LPS)-induced inflammation, leucine supplementation was shown to significantly inhibit the production of these pro-inflammatory cytokines while increasing the expression of anti-inflammatory markers. elifesciences.orgelifesciences.org This suggests that leucine can help alleviate inflammatory conditions like cytokine storm syndrome. elifesciences.org Furthermore, some human studies have demonstrated that acute leucine supplementation can promote a more anti-inflammatory cytokine profile. scientificliterature.org However, the context is critical, as elevated leucine levels have also been shown to promote the differentiation of Th17 cells, which can contribute to inflammatory responses, while impairing Th1 cell differentiation. rupress.org This highlights the complex and context-dependent role of leucine in shaping the cytokine environment.

Metabolic Pathways and Intermediates of Leucine in Academic Research

Leucine (B10760876) Catabolism and its Research Implications

The breakdown of leucine is a multi-step process that begins with its conversion into its corresponding alpha-keto acid. oup.com This pathway is not only a source of energy but also produces metabolites with distinct biological activities. researchgate.netmdpi.com Approximately 80% of leucine is typically utilized for protein synthesis, with the remaining portion entering the catabolic pathway. researchgate.net

Transamination to Alpha-Ketoisocaproate (α-KIC) via Branched-Chain Amino Acid Aminotransferase (BCAT)

The initial and reversible step in leucine catabolism is its transamination to alpha-ketoisocaproate (α-KIC). nih.govontosight.ai This reaction is catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT), which exists in both mitochondrial (BCAT2) and cytosolic (BCAT1) isoforms. nih.gov In this process, the amino group from leucine is transferred to α-ketoglutarate, yielding glutamate (B1630785) and α-KIC. oup.comnih.gov This transamination is a crucial control point and is fundamental for the subsequent metabolic fates of leucine. nih.gov While most tissues express BCAT, the liver has notably low activity, meaning much of the initial catabolism of dietary leucine occurs in peripheral tissues like skeletal muscle. nih.govnih.gov

Conversion to Beta-Hydroxy-Beta-Methylbutyrate (HMB) and its Bioactive Roles

A minor but significant fraction of the α-KIC generated from leucine is converted into beta-hydroxy-beta-methylbutyrate (HMB). mdpi.commuscletech.com This conversion is catalyzed by the enzyme α-ketoisocaproate dioxygenase, which is found primarily in the liver's cytosol. mdpi.commuscletech.com It is estimated that approximately 5-10% of dietary leucine is metabolized into HMB. mdpi.commuscletech.com HMB has been identified as a bioactive metabolite of leucine, with research suggesting it plays a role in attenuating muscle protein breakdown. mdpi.comnih.gov Unlike the reversible transamination to α-KIC, the conversion of α-KIC to HMB is an irreversible step. caldic.com

Downstream Fates Leading to Acetyl-CoA and Acetoacetate (B1235776) Production

The majority of α-KIC follows a different path, undergoing irreversible oxidative decarboxylation by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex. oup.comontosight.ai This is the rate-limiting step in leucine catabolism. nih.gov The reaction converts α-KIC into isovaleryl-CoA. wikipedia.orgnih.gov Through a series of subsequent enzymatic reactions, isovaleryl-CoA is further metabolized to produce the ketogenic end products: acetyl-CoA and acetoacetate. wikipedia.orgnih.gov These molecules can then enter the tricarboxylic acid (TCA) cycle for energy production or be used in the synthesis of other compounds, such as sterols. wikipedia.orgnih.gov Because its breakdown yields exclusively ketone bodies, leucine is classified as a strictly ketogenic amino acid. wikipedia.org

| Stage | Precursor | Key Enzyme | Product |

| Transamination | Leucine | Branched-Chain Amino Acid Aminotransferase (BCAT) | Alpha-Ketoisocaproate (α-KIC) |

| Oxidative Decarboxylation | Alpha-Ketoisocaproate (α-KIC) | Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) | Isovaleryl-CoA |

| HMB Production | Alpha-Ketoisocaproate (α-KIC) | α-Ketoisocaproate Dioxygenase | Beta-Hydroxy-Beta-Methylbutyrate (HMB) |

| Final Products | Isovaleryl-CoA | Multiple Enzymes | Acetyl-CoA and Acetoacetate |

Interconnections with Other Amino Acid Metabolic Pathways

Leucine metabolism is intrinsically linked with the catabolism of the other two branched-chain amino acids, isoleucine and valine. They share the same initial two enzymes for their breakdown: BCAT and the BCKDH complex. oup.com However, after the formation of their respective acyl-CoA derivatives, their pathways diverge. nih.gov While leucine yields acetyl-CoA and acetoacetate, isoleucine produces acetyl-CoA and succinyl-CoA (which is glucogenic), and valine yields only succinyl-CoA. nih.gov

Furthermore, the transamination step directly connects leucine metabolism to the glutamate-glutamine cycle through the production of glutamate from α-ketoglutarate. nih.gov The end products, acetyl-CoA and acetoacetate, are central hubs in metabolism, linking the breakdown of this essential amino acid to the TCA cycle, ketogenesis, and fatty acid synthesis, thereby integrating its fate with that of carbohydrates and lipids. nih.gov The synthesis of leucine itself in organisms that can produce it, such as plants and bacteria, diverges from the valine synthesis pathway, starting with α-ketoisovalerate. wikipedia.org

Advanced Metabolic Flux Analysis in Elucidating Leucine Dynamics

Metabolic flux analysis is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. mdpi.com By using isotope-labeled tracers, such as ¹³C- or ¹⁵N-labeled leucine, researchers can track the movement of atoms through the various metabolic pathways. nih.govbiorxiv.org This approach provides a dynamic view of cellular metabolism that cannot be obtained from measuring metabolite concentrations alone. mdpi.com

Isotope-assisted metabolic flux analysis has been instrumental in elucidating the dynamics of leucine metabolism in various physiological and pathological states. mdpi.comnih.gov For example, studies have used this method to measure the rates of leucine oxidation, its incorporation into protein, and its conversion to metabolites like HMB across different organs. nih.govnih.gov Such analyses have revealed how factors like feeding, fasting, or disease states like Chronic Obstructive Pulmonary Disease (COPD) can alter leucine flux, protein breakdown, and inter-organ metabolism. nih.govnih.govphysiology.org This advanced methodology is crucial for understanding the complex regulation of leucine metabolism and its impact on whole-body health. nih.gov

Applications and Therapeutic Research Potentials of Leucine and N Acetyl Dl Leucine

Musculoskeletal Health and Sarcopenia Research

Leucine (B10760876), an essential branched-chain amino acid (BCAA), is a critical regulator of muscle protein metabolism. nih.govnih.gov Its role extends beyond being a simple building block for proteins; it acts as a key signaling molecule in processes that govern muscle mass and function, making it a focal point in research on musculoskeletal health and the age-related loss of muscle known as sarcopenia. openaccessjournals.comhra.nhs.uk

Leucine has been identified as a potent stimulator of muscle protein synthesis (MPS). nih.govopenaccessjournals.com It uniquely activates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth and protein synthesis. openaccessjournals.comcambridge.org This stimulation occurs in various physiological states and across different populations.

In older adults, who often experience a blunted anabolic response to protein intake (anabolic resistance), leucine supplementation has been shown to effectively stimulate MPS. hra.nhs.ukcambridge.orgresearchgate.net Research demonstrates that increasing the leucine content of a meal can enhance the postprandial MPS response in the elderly. cambridge.orgresearchgate.netmdpi.com For instance, a study on elderly men showed that supplementing a balanced diet with leucine significantly increased the fractional synthesis rate (FSR) of muscle proteins compared to a control group (0.083% per hour vs. 0.053% per hour), an effect attributed solely to the increased availability of leucine. researchgate.net This suggests that leucine can act as a signal for the availability of amino acids, which, combined with the energy signal from insulin (B600854), promotes the building of muscle protein. nih.gov

The anabolic signaling effect of leucine is so significant that it can stimulate MPS even in small amounts. frontiersin.org Research has indicated that as little as 3.42 grams of leucine alone can maximally stimulate MPS, demonstrating its primary role in driving anabolic responses within muscle tissue. frontiersin.org Further studies have shown that a lower-protein meal matched for leucine content can induce similar increases in MPS compared to a higher-protein meal, reinforcing the idea that leucine content is a key determinant of the muscle anabolic response. frontiersin.org This signaling role is crucial, as adequate essential amino acid intake, particularly leucine, not only promotes protein synthesis but also helps inhibit muscle protein breakdown, fostering a positive net protein balance. openaccessjournals.com

The stimulatory effect of leucine on MPS has led to numerous investigations into its potential to increase muscle mass and strength in various experimental cohorts, particularly in older adults susceptible to sarcopenia. However, the results have been varied.

Some studies have shown a positive correlation between leucine intake and muscle parameters. For example, one observational study found a significant positive association between daily leucine intake and skeletal muscle mass index in middle-aged individuals. frontiersin.org Another study in a cohort of healthy older individuals demonstrated moderate associations between total daily leucine intake and both quadriceps muscle cross-sectional area and maximum dynamic muscle strength. mdpi.com A randomized controlled trial involving elderly individuals found that leucine administration significantly improved lean mass index and functional performance as measured by walking time. nih.gov

Conversely, other research has reported that long-term supplementation with leucine alone does not significantly alter body composition, muscle mass, or strength in the elderly. frontiersin.org A meta-analysis of 17 randomized controlled trials concluded that leucine-isolated supplementation had no significant effect on total lean mass, handgrip strength, or leg press strength in older adults. frontiersin.org However, the same analysis found that when leucine was combined with other nutrients, specifically vitamin D, there were significant improvements in handgrip strength and gait speed. frontiersin.org This suggests that while leucine is a key factor, its efficacy may be enhanced when it is part of a broader nutritional support strategy. frontiersin.orgelsevier.es

| Study/Analysis | Cohort | Intervention | Key Findings | Citation |

|---|---|---|---|---|

| Meta-Analysis (2022) | Older Adults (17 RCTs) | Leucine-isolated supplementation | No significant improvement in muscle mass or strength. | frontiersin.org |

| Meta-Analysis (2022) | Older Adults | Leucine-combined supplementation (with Vitamin D) | Significant improvement in handgrip strength and gait speed. | frontiersin.org |

| Lixandrão et al. | Healthy Older Individuals | Observational (daily leucine intake) | Positive association with quadriceps cross-sectional area and muscle strength. | mdpi.com |

| Ispoglou et al. (2016) | Healthy Elderly Men | Leucine supplementation | Improved some sarcopenia criteria (walking time, lean mass index, expiratory force). | nih.gov |

| Chae et al. | Middle-aged Individuals | Observational (daily leucine intake) | Positive correlation between leucine intake and skeletal muscle mass index. | frontiersin.org |

The combination of leucine supplementation and physical activity, particularly resistance exercise, has been investigated for its potential to produce a synergistic effect on muscle anabolism. Resistance exercise itself is a potent stimulus for MPS, and when combined with nutrient intake, especially leucine-enriched essential amino acids (LEAAs), the anabolic response can be significantly enhanced. mdpi.comphysiology.org

Research indicates that ingesting a leucine-enriched EAA solution following resistance exercise has an additive or synergistic effect on the exercise-induced anabolic response during recovery. physiology.org One study demonstrated that LEAA supplementation after resistance exercise augmented the phosphorylation of key signaling proteins in the mTORC1 pathway, including mTOR itself and p70S6K, which are crucial for initiating protein synthesis. mdpi.com This enhancement of mTORC1 signaling suggests that LEAAs amplify the anabolic effect of the exercise. mdpi.comresearchgate.net

The combination of exercise and leucine is particularly relevant for older adults. Studies have shown that physical activity may influence the amount of protein needed to achieve a maximal anabolic response. frontiersin.org While older adults typically require more protein to stimulate MPS, the addition of leucine to a post-exercise protein supplement may be a robust strategy to prolong anabolism. frontiersin.org However, the evidence is not entirely uniform. One study found that adding extra leucine to a whey protein supplement did not result in a greater anabolic response in muscle than whey protein alone in young volunteers after resistance exercise. cdnsciencepub.com Another study noted that while resistance training improved muscle strength, the addition of EAA supplementation did not always result in greater gains, suggesting that the context of total protein intake and the specifics of the exercise protocol are important variables. cambridge.orgdovepress.com

Neurological Disorder Research and Neuroprotection

N-Acetyl-DL-leucine, a modified amino acid, has garnered significant interest for its therapeutic potential in neurological disorders, particularly those characterized by cerebellar dysfunction. nih.govbiorxiv.org

Cerebellar ataxia is a debilitating condition that impairs coordination, balance, and speech. Observational studies reported that N-Acetyl-DL-leucine improved symptoms in patients with various types of cerebellar ataxia. nih.govneurology.org A case series involving 13 patients with different forms of cerebellar ataxia showed that treatment with N-Acetyl-DL-leucine significantly improved scores on the Scale for the Assessment and Rating of Ataxia (SARA). nih.gov

The proposed mechanism involves the normalization of neuronal function. nih.govmedrxiv.org It is hypothesized that N-Acetyl-DL-leucine may act on vestibular and cerebellar neurons, which share close electrophysiological similarities. biorxiv.orgmedrxiv.org In vitro and animal models suggest that the compound can stabilize neuronal membrane potential. biorxiv.orgresearchgate.net Specifically, research in a rat model of vestibular lesions demonstrated that the N-acetyl-L-leucine enantiomer influenced postural compensation by activating the vestibulocerebellum. neurology.org This has led to the hypothesis that N-Acetyl-DL-leucine could have clinical utility in treating cerebellar symptoms by acting on these neuronal networks. medrxiv.org A multicenter, randomized, placebo-controlled trial (ALCAT) was designed to further investigate the efficacy and tolerability of acetyl-DL-leucine for patients with cerebellar ataxia of different origins. researchgate.net

Niemann-Pick disease Type C (NPC) is a rare, progressive neurodegenerative lysosomal storage disorder where cerebellar ataxia is a prominent symptom. neurology.orgnih.gov N-Acetyl-DL-leucine and its active enantiomer, N-acetyl-L-leucine, have shown considerable promise in both preclinical models and clinical studies for NPC.

In animal models of NPC (Npc1-/- mice), treatment with N-acetyl-DL-leucine and its individual enantiomers improved ataxia. nih.govnih.gov Critically, further studies revealed that N-acetyl-L-leucine was the more effective enantiomer, not only reducing ataxia but also delaying the onset of functional decline, slowing disease progression, and prolonging survival. nih.govnih.govnnpdf.org The neuroprotective effects of N-acetyl-L-leucine are thought to stem from its ability to alter metabolism, including glucose and antioxidant pathways, and reduce neuroinflammation. nih.govnnpdf.org

These promising preclinical findings have been supported by patient studies. Initial observational studies and case series reported that N-acetyl-DL-leucine improved ataxic symptoms, cognition, and quality of life in NPC patients. neurology.orgnih.govnih.gov Subsequently, a multinational, double-blind, randomized, placebo-controlled crossover trial was conducted to rigorously evaluate the efficacy of N-acetyl-L-leucine in patients with NPC aged 4 years and older. nih.govnnpdf.org The trial demonstrated a statistically significant and clinically meaningful improvement in the primary endpoint, the SARA total score, for patients receiving N-acetyl-L-leucine compared to placebo. nnpdf.org The mean change from baseline in the SARA score was -1.97 points with N-acetyl-L-leucine versus -0.60 points with placebo. nnpdf.org Long-term follow-up studies have further suggested a disease-modifying, neuroprotective effect, with treated patients showing a significant reduction in disease progression. medrxiv.org

| Study Type | Compound | Number of Patients | Key Findings | Citation |

|---|---|---|---|---|

| Case Series | N-Acetyl-DL-leucine | 12 | Improved ataxia, cognition, and quality of life. | neurology.orgnih.gov |

| Phase III Crossover Trial | N-Acetyl-L-leucine | 60 | Significant improvement in SARA score (-1.97) compared to placebo (-0.60). | nnpdf.org |

| Long-term Extension Trial | N-Acetyl-L-leucine | N/A | Sustained improvements and significant reduction in disease progression, suggesting a neuroprotective effect. | medrxiv.org |

| Preclinical Mouse Model (Npc1-/-) | N-Acetyl-L-leucine | N/A | Delayed functional decline, slowed disease progression, and prolonged survival. Identified as the active enantiomer. | nih.govnih.govnnpdf.org |

Investigations in Cerebellar Ataxia Models

Research in GM2 Gangliosidosis (Sandhoff Disease) Models

N-Acetyl-DL-leucine and its enantiomers have been investigated for their therapeutic potential in GM2 gangliosidosis, including Sandhoff disease, which are devastating neurodegenerative lysosomal storage disorders. Research in animal models has shown promising results. In a mouse model of Sandhoff disease (Hexb-/-), treatment with acetyl-DL-leucine (ADLL) at a dose of 0.1 g/kg/day starting from 3 weeks of age demonstrated beneficial effects. mdpi.com

Observational studies and compassionate use cases in human patients with Tay-Sachs and Sandhoff diseases have also suggested potential benefits. preprints.orgcuresyngap1.org For instance, off-label use of acetyl-DL-leucine has been associated with improvements in gait in some GM2 gangliosidosis patients. preprints.org Furthermore, a multinational, open-label, rater-blinded Phase IIb clinical trial investigating N-acetyl-L-leucine (NALL) in pediatric and adult patients with GM2 gangliosidosis reported statistically significant improvements in symptoms, functioning, and quality of life. preprints.orgscienceofparkinsons.comfrontiersin.org The study met its primary endpoint, demonstrating a clinically meaningful improvement. preprints.orgscienceofparkinsons.com Animal studies in the GM2 mouse model have shown that N-acetyl-leucine can significantly reduce ataxia and delay the onset of functional decline. preprints.org These findings have identified the L-enantiomer as the active neuroprotective isomer. preprints.org

| Study Type | Compound | Model/Population | Key Findings | Reference(s) |

| Pre-clinical | Acetyl-DL-leucine (ADLL) | Sandhoff disease mouse model (Hexb-/-) | Showed beneficial effects when administered from 3 weeks of age. | mdpi.com |

| Observational/Case Study | Acetyl-DL-leucine | Tay-Sachs and Sandhoff disease patients | Reported improvements in gait. | preprints.org |

| Clinical Trial (Phase IIb) | N-acetyl-L-leucine (NALL) | Pediatric and adult patients with GM2 gangliosidosis | Statistically significant improvement in symptoms, functioning, and quality of life. | preprints.orgscienceofparkinsons.comfrontiersin.org |

| Pre-clinical | N-acetyl-leucine | GM2 mouse model (Hexb-/-) | Reduced ataxia and delayed functional decline; identified L-enantiomer as active. | preprints.org |

Modulation of Vestibular Neurons and Central Compensation Mechanisms

A significant area of research for N-Acetyl-DL-leucine has been its effect on the vestibular system. It has been used for decades in France under the trade name Tanganil for the treatment of acute vertigo. preprints.orgbiorxiv.org The proposed mechanism of action involves the modulation of vestibular neurons and the enhancement of central vestibular compensation. biorxiv.orggsconlinepress.com

Studies in animal models have been crucial in elucidating these mechanisms. In a guinea pig model of acute unilateral labyrinthectomy, acetyl-DL-leucine was shown to act on abnormally hyperpolarized and/or depolarized vestibular neurons, helping to restore their membrane potential to normal values. gsconlinepress.comnih.gov This suggests that the compound can help rebalance (B12800153) neuronal function in the vestibular nuclei following an injury. biorxiv.orgmdpi.com

Further research in a rat model of unilateral labyrinthectomy demonstrated that N-acetyl-DL-leucine accelerates postural compensation after vestibular damage. biorxiv.org This study, along with others, identified N-acetyl-L-leucine as the pharmacologically active enantiomer responsible for this effect. biorxiv.orgcuresyngap1.org The mechanism appears to involve the activation of the vestibulocerebellum and a deactivation of the posterolateral thalamus. biorxiv.orgmdpi.com This modulation of central vestibular pathways is believed to accelerate the brain's natural compensation process following vestibular lesions. biorxiv.orgcuresyngap1.org

Normalization of Neuronal Membrane Potential

The ability of N-Acetyl-DL-leucine to normalize neuronal membrane potential is a key aspect of its proposed mechanism of action, extending beyond the vestibular system. gsconlinepress.comnih.gov Electrophysiological studies have demonstrated that acetyl-DL-leucine can restore the membrane potential of both hyperpolarized and depolarized vestibular neurons. nih.govnih.gov This effect is thought to be mediated by its direct interaction with membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate, which can influence ion channel activity. curesyngap1.orgnih.gov By stabilizing the neuronal membrane, acetyl-DL-leucine may help to normalize neuronal function in various pathological states. gsconlinepress.com This mechanism is hypothesized to be the basis for its observed benefits in conditions characterized by neuronal hyperexcitability or hypoexcitability. preprints.org

Traumatic Brain Injury (TBI) Research and Functional Recovery

Research has begun to explore the potential of N-acetyl-L-leucine in the context of traumatic brain injury (TBI). In a mouse model of TBI, treatment with N-acetyl-L-leucine was found to improve lysosome-related autophagy flux in the cortices. nih.govfrontiersin.org This restoration of a crucial cellular cleaning process is believed to be neuroprotective. nih.govfrontiersin.org The study demonstrated that this improvement in autophagy was associated with an attenuation of neuronal cell death and a reduction in neuroinflammation following the injury. biorxiv.org Consequently, these cellular-level improvements translated to better functional recovery in the mice. biorxiv.org These findings suggest that N-acetyl-L-leucine may have a therapeutic role in mitigating the secondary injury cascade that contributes to long-term neurological deficits after TBI. nih.govfrontiersin.org

Research into Restless Legs Syndrome and REM Sleep Behavior Disorder

Emerging research has pointed towards a potential role for acetyl-DL-leucine in treating certain sleep-related movement disorders.

Restless Legs Syndrome (RLS): Case reports and a small prospective observational case series have suggested that acetyl-DL-leucine can significantly improve the symptoms of Restless Legs Syndrome. curesyngap1.orgplos.org In one case report, a patient with both Parkinson's disease and RLS experienced a substantial reduction in RLS symptoms within two weeks of starting treatment with acetyl-DL-leucine. preprints.org A patent has also been filed for the use of leucine and acetyl-leucine in the treatment of RLS, citing the ability of these compounds to diminish symptoms such as the urge to move the legs and sleep disturbances. mdpi.comresearchgate.net The proposed mechanism relates to the normalization of neuronal membrane potential. plos.org

REM Sleep Behavior Disorder (RBD): Acetyl-DL-leucine has also been investigated in individuals with REM Sleep Behavior Disorder (RBD), a condition often considered a prodromal stage of Parkinson's disease. gsconlinepress.comnih.gov In a notable case report, two individuals with iRBD were treated with acetyl-DL-leucine. preprints.orggsconlinepress.comfrontiersin.org The treatment led to a marked reduction in the clinical severity of RBD, including the disappearance of aggressive dream content and a decrease in dream enactment. frontiersin.org Furthermore, brain imaging (DAT-SPECT) showed a stabilization or even reversal of the decline in striatal dopamine (B1211576) transporter binding, a key marker of prodromal Parkinson's disease. preprints.orgpreprints.orgfrontiersin.org These preliminary findings suggest that acetyl-DL-leucine might have disease-modifying properties in the early stages of synucleinopathies like Parkinson's disease. preprints.orgbiorxiv.orgfrontiersin.org

| Disorder | Compound | Study Type | Key Findings | Reference(s) |

| Restless Legs Syndrome | Acetyl-DL-leucine | Case report/series | Substantial reduction in RLS symptoms. | preprints.orgcuresyngap1.orgplos.org |

| REM Sleep Behavior Disorder | Acetyl-DL-leucine | Case report | Marked decline in RBD severity; stabilization/reversal of dopamine transporter binding decline. | preprints.orgpreprints.orggsconlinepress.comfrontiersin.org |

Cognitive Function and Mobility Studies in Aging Research Populations

The potential for N-acetyl-leucine to improve cognitive function and mobility in the elderly is an area of growing interest, though current evidence is largely anecdotal or from small case studies. mdpi.comcuresyngap1.orgplos.org An anecdotal report from a neuroscientist described improvements in cognitive function and mobility in an elderly individual taking acetyl-DL-leucine. biorxiv.orgcuresyngap1.orgnih.gov Another case study reported beneficial effects on cognitive function, emotional well-being, and quality of life in a mentally healthy elderly person. curesyngap1.orgnih.govspringermedicine.com A patent application also describes the use of acetyl-leucine for improving mobility and cognitive function in the elderly, suggesting it may help with age-related unsteadiness and gait impairment. google.com

However, it is important to note a case report on two RBD patients treated with acetyl-DL-leucine where, despite improvements in motor symptoms, a decline in cognitive scores (as measured by the MoCA test) was observed during the study period. scienceofparkinsons.com This highlights the need for larger, controlled clinical trials to systematically evaluate the efficacy and safety of N-acetyl-leucine for cognitive and mobility outcomes in the aging population.

Research on leucine supplementation in older adults has primarily focused on sarcopenia, with mixed results regarding functional mobility. elsevier.eselsevier.es Some studies suggest that leucine-enriched protein supplements may improve markers of sarcopenia, which could indirectly impact mobility. elsevier.eselsevier.es Studies on essential amino acid mixtures containing leucine have shown some positive effects on cognitive function in middle-aged and older adults. frontiersin.org

Cancer Research Perspectives on Leucine Metabolism

Leucine metabolism in cancer is a complex and multifaceted field of research, with studies indicating that leucine can have both pro-tumorigenic and anti-tumor effects depending on the cancer type and context. preprints.orgnih.gov

Pro-Tumorigenic Role: Many cancer cells exhibit a heightened demand for branched-chain amino acids (BCAAs), including leucine, to fuel their rapid growth and proliferation. nih.govmdpi.comfrontiersin.org Leucine can act as a signaling molecule, notably by activating the mTORC1 pathway, which is a central regulator of cell growth and is often dysregulated in cancer. preprints.orgfrontiersin.org This activation can promote protein synthesis and other anabolic processes that support tumor expansion. frontiersin.org In certain cancers, such as pancreatic and breast cancer, high levels of leucine have been shown to promote tumor growth. mdpi.compreprints.org Metabolic reprogramming in cancer cells often involves an increased uptake and catabolism of BCAAs to provide energy and essential building blocks for biosynthesis. gsconlinepress.commdpi.comfrontiersin.org

Anti-Tumor Effects and Therapeutic Strategies: Conversely, the dependence of some cancers on leucine has opened up new therapeutic avenues. Leucine deprivation has been shown to inhibit the proliferation and induce apoptosis (cell death) in breast cancer cells, both in vitro and in vivo. preprints.orgresearchgate.netnih.gov This anti-cancer effect is linked to the suppression of fatty acid synthase (FASN), an enzyme crucial for lipid synthesis in cancer cells. nih.gov

In other contexts, such as hepatocellular carcinoma, L-leucine supplementation has demonstrated cytotoxic effects, inducing apoptosis by decreasing IGF-1 levels and increasing p53, thereby inhibiting the PI3K/AKT1/mTORC1 signaling pathway. preprints.orgnih.gov This highlights the context-dependent nature of leucine's role in cancer.

Therapeutic strategies targeting leucine metabolism are actively being explored. These include:

Leucine Deprivation: Restricting the availability of leucine to tumors. mdpi.compreprints.orggsconlinepress.com

Targeting BCAA Catabolism: Developing inhibitors for enzymes involved in BCAA breakdown, such as BCAT1. preprints.orgnih.gov Gabapentin, a structural analog of leucine, is one such inhibitor. preprints.org

The dual role of leucine in cancer underscores the importance of understanding the specific metabolic dependencies of different tumor types to develop effective therapeutic interventions. nih.govnih.gov

| Perspective | Mechanism/Finding | Cancer Type(s) | Reference(s) |

| Pro-Tumorigenic | Activation of mTORC1 signaling pathway, promoting cell growth. | Pancreatic, Breast, Bladder Cancer | mdpi.compreprints.orgfrontiersin.org |

| Serves as a fuel source and building block for biosynthesis. | Various cancers, Leukemia | gsconlinepress.commdpi.comfrontiersin.org | |

| Anti-Tumorigenic | Leucine deprivation inhibits proliferation and induces apoptosis via FASN suppression. | Breast Cancer | preprints.orgresearchgate.netnih.gov |

| L-Leucine supplementation induces apoptosis via inhibition of PI3K/AKT1/mTORC1. | Hepatocellular Carcinoma | preprints.orgnih.gov | |

| Therapeutic Strategy | Leucine deprivation to inhibit tumor growth. | Breast Cancer, Acute Myeloid Leukemia | mdpi.compreprints.orggsconlinepress.com |

| Therapeutic Strategy | Inhibition of BCAA catabolic enzymes (e.g., BCAT1). | Glioblastoma, Ovarian Cancer, various others | preprints.orgnih.govnih.gov |

Dual Effects: Anti-Cancer versus Pro-Tumorigenic Mechanisms

Leucine presents a "double-edged sword" in oncology, with studies demonstrating both anti-cancer and pro-tumorigenic activities that are often dependent on the type of cancer and the cellular context. mdpi.comcuresyngap1.org

Anti-Cancer Mechanisms: Leucine has been shown to possess significant anti-cancer properties, primarily by inducing cell death through the regulation of tumor cell metabolism, apoptosis, and immune signaling pathways. mdpi.com In some cancer models, supplementation with leucine promotes a metabolic shift that increases oxidative stress within tumor cells, leading to apoptosis. mdpi.comnih.gov Furthermore, it can enhance anti-tumor immunity by modulating the activity of immune cells. For instance, a leucine-rich diet combined with anti-PD-1 therapy has demonstrated potent anti-tumor efficacy in lung, colorectal, and liver cancer models by enhancing antigen presentation and T-cell infiltration into tumors. nih.gov

Pro-Tumorigenic Mechanisms: Conversely, an increasing body of evidence suggests that leucine can also fuel cancer development. nih.gov As a fundamental nutrient, it can serve as an energy source for rapidly proliferating cancer cells. nih.gov The pro-tumorigenic effects of leucine have been particularly noted in breast and pancreatic cancers. mdpi.comcuresyngap1.org In these contexts, leucine can stimulate tumor cell proliferation by activating the mTOR signaling pathway, which is a central regulator of cell growth. mdpi.com Additionally, it can support the metabolic reprogramming of cancer cells to facilitate their growth and increase glucose availability to the tumor. mdpi.com In hepatocellular carcinoma (HCC), leucine has been found in high abundance, and its deprivation has been proposed as a therapeutic strategy to reduce tumor growth. nih.gov

Research into the specific anti-cancer or pro-tumorigenic effects of N-Acetyl-DL-leucine is less extensive. Its primary therapeutic applications have been investigated in neurological disorders. biorxiv.org However, its influence on fundamental cellular processes like metabolism and autophagy suggests a potential, though not yet fully explored, role in cancer biology.

Table 1: Summary of Dual Effects of Leucine in Cancer

| Effect Type | Mechanism | Cancer Model Examples | Citations |

|---|---|---|---|

| Anti-Cancer | Promotes apoptosis via metabolic shift and oxidative stress. | General tumor models | mdpi.com, nih.gov |

| Enhances anti-tumor immunity (e.g., with anti-PD-1 therapy). | Lung, Colorectal, Liver | nih.gov | |

| Pro-Tumorigenic | Acts as an energy source for cancer cells. | General tumor models | nih.gov |

| Activates mTOR signaling pathway, promoting cell proliferation. | Pancreatic, Breast, Bladder | mdpi.com | |

| Supports metabolic reprogramming and glucose uptake. | Hepatocellular Carcinoma | mdpi.com, nih.gov | |

| Stimulates regulatory B cells expressing LARS2. | Colorectal | nih.gov |

Modulation of Tumor Cell Metabolism (e.g., Oxidative Phosphorylation vs. Glycolysis)

Cancer cells are known to reprogram their metabolism to sustain rapid growth, often favoring aerobic glycolysis (the Warburg effect) over the more efficient oxidative phosphorylation (OXPHOS). frontiersin.orgnih.gov Leucine and N-Acetyl-DL-leucine can influence this metabolic balance.

Leucine's Role: Leucine supplementation has been observed to induce a significant shift in tumor metabolism away from glycolysis and towards OXPHOS. mdpi.comnih.gov In studies on Walker-256 tumor-bearing rats, a leucine-rich diet led to reduced glucose consumption and lactate (B86563) production by tumor cells, while increasing oxygen consumption and mitochondrial biogenesis. mdpi.comnih.gov This metabolic switch is significant because it can increase oxidative stress and promote apoptosis in cancer cells, thereby reducing tumor aggressiveness and metastasis. mdpi.com However, in other contexts, such as pancreatic cancer, leucine has been shown to promote glycolysis through the mTOR signaling pathway, highlighting its context-dependent role. nih.gov

N-Acetyl-DL-leucine's Role: The impact of N-Acetyl-DL-leucine on cellular metabolism is also an area of active investigation, with some apparently conflicting findings. In the context of the lysosomal storage disorder Niemann-Pick type C, N-acetyl-L-leucine was found to mediate a shift from glycolysis to OXPHOS for ATP production. biorxiv.org Conversely, in a mouse model of Sandhoff disease, another lysosomal disorder, N-Acetyl-DL-leucine (ADLL) appeared to enhance anaerobic glycolysis. mdpi.com This was interpreted as a mechanism to reduce the burden of reactive oxygen species (ROS) derived from OXPHOS. mdpi.com The N-acetylation of leucine may alter its metabolic function, potentially by blocking its interaction with certain cellular sensors, thereby influencing the choice of metabolic pathway. mdpi.com

Impact on Signaling Pathways Pertinent to Cancer (e.g., IGF-1, p53)

The progression of cancer is heavily reliant on the dysregulation of key signaling pathways. The Insulin-like Growth Factor 1 (IGF-1) pathway promotes cell survival and proliferation, while the p53 tumor suppressor pathway acts as a crucial barrier against uncontrolled cell growth. frontiersin.orgoncotarget.com

Leucine's Impact: Leucine has been shown to directly interact with these pathways. As an anti-tumor agent, leucine supplementation can inhibit the expression of IGF-1 and increase the levels of p53. mdpi.comnih.gov This dual action results in the inhibition of the pro-survival PI3K/AKT/mTORC1 signaling axis, ultimately leading to tumor cell death. mdpi.com The interplay is complex, as IGF-1 signaling itself can suppress p53 activity, creating a feedback loop that leucine can modulate. frontiersin.org For instance, exercise-induced activation of p53 has been linked to a negative regulation of the IGF-1 pathway, suggesting a mechanism that could be influenced by metabolic factors like leucine. oncotarget.com

N-Acetyl-DL-leucine's Impact: The specific effects of N-Acetyl-DL-leucine on the IGF-1 and p53 pathways in cancer are not well-documented. However, research in other disease models provides some clues. It has been suggested that the N-acetylation of leucine in ADLL might block its ability to activate the mTOR pathway via the Sestrin 2 sensor. mdpi.com Since the mTOR pathway is a downstream effector of IGF-1 signaling and can be regulated by p53, this suggests an indirect mechanism by which ADLL could influence these critical cancer pathways. frontiersin.orgoncotarget.com

Metabolic Disease Research

Elevated levels of branched-chain amino acids, particularly leucine, have been identified as a metabolic signature associated with metabolic diseases like obesity and type 2 diabetes. biorxiv.orgwjgnet.com The roles of leucine and its acetylated form are being investigated to understand their contribution to the pathophysiology of these conditions.

Role in Diabetes and Obesity Pathophysiology Models

Leucine's Role: The role of leucine in obesity and diabetes is paradoxical. researchgate.net On one hand, elevated plasma leucine levels are strongly correlated with obesity and are recognized as a predictor of insulin resistance. biorxiv.orgwjgnet.com In obese individuals, adipose tissue shows a reduced capacity to metabolize branched-chain amino acids, contributing to their elevated circulating levels. wjgnet.com Leucine can promote adipogenesis (the formation of fat cells) and stimulate insulin secretion through the activation of mTORC1, which, when chronically overstimulated, can increase the metabolic burden on pancreatic β-cells and lead to their eventual dysfunction. nih.govwjgnet.com

N-Acetyl-DL-leucine's Role: Research has identified N-acetyl-leucine as a potential biomarker for type 2 diabetes, with studies showing significantly higher levels in the hair and saliva of diabetic patients compared to healthy individuals. researchgate.net This suggests a potential link to the disease's pathophysiology. However, the precise role of N-Acetyl-DL-leucine in diabetes and obesity is still being elucidated. One study in rats on a high-fat diet found that ADLL contributed to mitochondrial dysfunction at an early stage of insulin resistance, suggesting a potentially detrimental role in this context. mdpi.com

Mechanisms Underlying Effects on Insulin Resistance

Insulin resistance, a hallmark of type 2 diabetes, is a condition where cells in the body become less responsive to the hormone insulin. diabetesjournals.org Both leucine and N-Acetyl-DL-leucine are implicated in the molecular mechanisms governing this state.

Leucine's Mechanisms: The primary mechanism by which leucine is thought to induce insulin resistance is through the over-activation of the mTORC1 signaling pathway. wjgnet.complos.org The downstream target of mTORC1, a kinase known as S6K1, can phosphorylate insulin receptor substrate-1 (IRS-1) at serine residues. biorxiv.orgwjgnet.com This serine phosphorylation inhibits the normal tyrosine phosphorylation of IRS-1 required for insulin signaling, thereby impairing downstream events like glucose transport into cells. plos.orgphysiology.org This creates a negative feedback loop where a nutrient signal (leucine) interferes with the hormonal signal (insulin). plos.org

However, the effects can be context-dependent. In some models of insulin resistance, leucine has been shown to rescue insulin signaling, suggesting a complex interplay with other metabolic factors. plos.org

N-Acetyl-DL-leucine's Mechanisms: The mechanisms of N-Acetyl-DL-leucine in insulin resistance are less clear. The finding that it may contribute to mitochondrial dysfunction in the early stages of insulin resistance suggests it could exacerbate the condition. mdpi.com Mitochondrial dysfunction is a key factor in the development of insulin resistance, as it can lead to the accumulation of lipid intermediates that interfere with insulin signaling. Further research is needed to understand how the acetylation of leucine modifies its impact on insulin sensitivity and mitochondrial health.

Table 2: Research Findings on Leucine and N-Acetyl-DL-leucine in Metabolic Diseases

| Compound | Disease Context | Observed Effect / Role | Underlying Mechanism | Citations |

|---|---|---|---|---|

| Leucine | Obesity / Diabetes | Correlated with insulin resistance; Promotes adipogenesis. | Over-activation of mTORC1/S6K1 pathway, leading to inhibitory IRS-1 phosphorylation. | wjgnet.com, biorxiv.org, plos.org |

| High-Fat Diet Models | Improves glucose tolerance; Reduces hepatic steatosis and inflammation. | Modulation of glucose use; Reduced inflammation via mTOR. | plos.org | |

| N-Acetyl-DL-leucine | Type 2 Diabetes | Identified as a potential biomarker (elevated levels in patients). | Unknown, but suggests involvement in pathophysiology. | researchgate.net |

| Insulin Resistance (Early Stage) | Contributes to mitochondrial dysfunction in rats on a high-fat diet. | Not fully elucidated, but linked to impaired mitochondrial health. | mdpi.com |

Advanced Analytical Methodologies in Leucine Research

Chromatographic Separation Techniques for Leucine (B10760876) and its Enantiomers

Chromatography stands as a cornerstone for the analytical investigation of amino acids. Its application to leucine and its enantiomers involves a variety of techniques, each leveraging different physicochemical properties of the molecules to achieve separation. The choice of method is often dictated by the sample matrix, the required sensitivity, and the specific research question being addressed.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used for the analysis of non-volatile or thermally labile compounds like amino acids. HPLC systems offer high resolution and sensitivity, making them ideal for the complex samples often encountered in leucine research.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is one of the most common modes of HPLC used for amino acid analysis. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Leucine, with its isobutyl side chain, possesses a degree of hydrophobicity that makes it well-suited for separation by this technique.

To enhance retention and improve peak shape, derivatization of the amino group is often performed. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). These reagents react with the primary amine of leucine to form a fluorescent derivative, which can be detected with high sensitivity. The separation is then based on the hydrophobicity of these derivatives.

Detailed Research Findings: In a study analyzing amino acids in biological fluids, RP-HPLC with pre-column derivatization using OPA was successfully employed. The method demonstrated excellent linearity and reproducibility for the quantification of leucine among other amino acids. The hydrophobic character of the leucine derivative allowed for its effective separation from more polar amino acids on a C18 column.

| Parameter | Value |

| Column | C18 (Octadecylsilane) |

| Mobile Phase | Gradient of acetonitrile (B52724) and aqueous buffer |

| Derivatizing Agent | o-phthalaldehyde (OPA) |

| Detection | Fluorescence |

| Application | Quantification of leucine in plasma |

Ion Exchange Chromatography (IEC) separates molecules based on their net charge. Amino acids are amphoteric molecules, meaning they can carry a positive, negative, or neutral charge depending on the pH of the solution. This property is exploited in IEC for their separation.

In a typical IEC setup for amino acid analysis, a cation-exchange column is used. At a low pH, the amino group of leucine is protonated, giving it a net positive charge and allowing it to bind to the negatively charged stationary phase. A gradient of increasing pH or ionic strength is then used to elute the bound amino acids. Leucine, along with other neutral amino acids, is eluted at a characteristic pH.

Detailed Research Findings: IEC has been a standard method for amino acid analysis for decades. Research has shown that IEC can effectively separate leucine from isoleucine, which are isomers and often challenging to resolve. The precise control of the mobile phase pH and ionic strength is critical for achieving baseline separation of these closely related compounds.

| Parameter | Value |

| Column | Cation-exchange resin |

| Mobile Phase | pH and ionic strength gradient buffers |

| Detection | Post-column derivatization with ninhydrin (B49086) |

| Application | Separation of leucine and isoleucine |

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller stationary phase particles (typically less than 2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC.

For leucine analysis, UPLC provides a substantial advantage in throughput, which is particularly beneficial for large-scale studies, such as metabolomics research. The enhanced resolution also allows for better separation of leucine from other closely eluting compounds in complex mixtures.

Detailed Research Findings: A UPLC method was developed for the rapid analysis of amino acids in cell culture media. The method, which used pre-column derivatization, allowed for the quantification of leucine and other amino acids in under 10 minutes. This high-speed analysis is critical for monitoring cell culture processes in real-time.

| Parameter | Value |

| Column | Sub-2 µm particle size reversed-phase |

| Mobile Phase | Rapid gradient of acetonitrile and buffer |

| Derivatizing Agent | AccQ•Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) |

| Detection | UV or Fluorescence |

| Application | High-throughput amino acid analysis |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since amino acids like leucine are non-volatile, they must first be derivatized to increase their volatility. Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group.

The resulting volatile derivatives are then separated based on their boiling points and interactions with the GC column's stationary phase. Chiral stationary phases can be used to separate the D- and L-enantiomers of leucine.

Detailed Research Findings: Research has demonstrated the successful separation of leucine enantiomers using GC on a chiral stationary phase. The derivatized D- and L-leucine exhibit different interactions with the chiral selector of the stationary phase, leading to different retention times and enabling their individual quantification. One such derivative is the methylthiohydantoin (MTH) form of the amino acid.

| Parameter | Value |

| Column | Chiral capillary column (e.g., Chirasil-Val) |

| Derivatization | Esterification followed by acylation (e.g., N-trifluoroacetyl-O-ester) |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Application | Enantiomeric separation of leucine |

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This technique offers very high efficiency, short analysis times, and requires only a small amount of sample.

For the analysis of leucine and its enantiomers, various CE modes can be employed, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC). To separate the enantiomers, a chiral selector is added to the background electrolyte.

Detailed Research Findings: A study using CE with a cyclodextrin-based chiral selector successfully separated the D- and L-enantiomers of leucine. The differential inclusion of the enantiomers into the cyclodextrin (B1172386) cavity resulted in different electrophoretic mobilities, allowing for their baseline separation. This method provides a rapid and efficient way to determine the enantiomeric purity of leucine samples.

| Parameter | Value |

| Capillary | Fused silica |

| Background Electrolyte | Buffer containing a chiral selector (e.g., cyclodextrin) |

| Detection | UV or Laser-Induced Fluorescence (LIF) |

| Application | Chiral separation of leucine enantiomers |

High-Performance Liquid Chromatography (HPLC) Systems

Mass Spectrometry (MS) Approaches for Identification and Quantification

Mass spectrometry (MS) has become an indispensable tool in the analysis of amino acids due to its high sensitivity, selectivity, and versatility. It allows for both the identification and precise quantification of compounds like DL-leucine in complex biological matrices. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of amino acids. shimadzu.com This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. In the context of leucine analysis, LC-MS/MS can effectively separate leucine from its isomers, such as isoleucine, which have the exact same mass, a task that is challenging for MS alone. nih.govacs.org

Direct analysis of underivatized amino acids by LC-MS/MS is often preferred as it simplifies sample preparation. restek.com However, because amino acids are polar compounds, they can have poor retention on standard reversed-phase columns. shimadzu.com To overcome this, various chromatographic strategies are employed, including hydrophilic interaction chromatography (HILIC) or the use of mixed-mode columns that offer multiple retention mechanisms. shimadzu.comrestek.com For instance, a method using a mixed-mode column with an ion-exchange and normal-phase structure has been successfully developed for the simultaneous analysis of 20 amino acids without derivatization. shimadzu.com

A key application of LC-MS/MS is in clinical research, where it is used for the rapid analysis of amino acids in biological fluids like plasma. thermofisher.com For example, a direct, quantitative method has been developed for the analysis of leucine and its metabolites in human breast milk using stable isotope dilution LC-MS. acs.org

Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

The choice of ionization technique is critical for the successful MS analysis of amino acids. Electrospray ionization (ESI) is the most common method for analyzing amino acids like leucine. researchgate.net ESI is a soft ionization technique that generates intact molecular ions from polar, thermally labile molecules in solution, making it ideal for amino acids. It is typically operated in positive ion mode for amino acid analysis, where protonated molecules [M+H]+ are formed. acs.orgresearchgate.net The sensitivity of ESI can be influenced by parameters such as the temperature of the heating gas. shimadzu.com

Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique that can be used, although it is generally more suited for less polar molecules than ESI. While less common for underivatized amino acids, it can be effective for certain derivatives.

The table below summarizes the typical ionization modes used for leucine and its related compounds in LC-MS analysis.

| Compound | Ionization Mode | Reference |

| Leucine | Positive ESI | acs.org |

| HMB (metabolite) | Negative ESI | acs.org |

| KIC (metabolite) | Negative ESI | acs.org |

| HICA (metabolite) | Negative ESI | acs.org |

Multiple Reaction Monitoring (MRM) for Targeted Analysis

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry (MS/MS), particularly with triple quadrupole instruments, for targeted quantification. sciex.com In an MRM experiment, the first quadrupole (Q1) is set to select a specific precursor ion (e.g., the molecular ion of leucine), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is then set to monitor for a specific product ion that is characteristic of the precursor. This precursor-product ion pair is known as a "transition."

This technique provides excellent specificity because it is highly unlikely that another compound in the sample will have the same precursor ion, product ion, and chromatographic retention time. MRM is widely used for the quantitative analysis of amino acids in various matrices, including food samples and biological fluids. shimadzu.comwaters.com Optimized MRM transitions for numerous amino acids have been established to allow for their high-sensitivity detection. shimadzu.comsciex.com Even for isomeric compounds like leucine and isoleucine, which have identical precursor ions, specific fragment ions can sometimes be used for differentiation, although this can be challenging. sciex.comwaters.com

The following table provides examples of MRM transitions used for the analysis of amino acids.

| Amino Acid | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| L-Leucine | 132.1 | 86.2 |

| L-Isoleucine | 132.1 | 86.1 |

| L-Alanine | 90.1 | 44.1 |

| L-Methionine | 150.0 | 104.0 |

| L-Phenylalanine | 166.1 | 120.1 |

| Data derived from a representative study. sciex.com |

Drift Tube Ion Mobility-Mass Spectrometry (DT-IM-MS) for Isomeric Distinction

Distinguishing between isomers like leucine and isoleucine is a significant analytical challenge because they have the same mass. rapidnovor.com While chromatographic separation is one solution, Drift Tube Ion Mobility-Mass Spectrometry (DT-IM-MS) offers an alternative or complementary approach. researchgate.net Ion mobility spectrometry separates ions in the gas phase based on their size, shape, and charge.

In DT-IM-MS, ions are introduced into a gas-filled drift tube with a weak electric field. The ions travel through the tube, colliding with the buffer gas. Their drift time through the tube depends on their ion-neutral collision cross-section (CCS), which is related to their three-dimensional structure. Since leucine and isoleucine have slightly different shapes, they can often be separated based on their drift times, even if they have the same mass-to-charge ratio. This technique provides an additional dimension of separation, enhancing the ability to resolve and identify isomeric compounds. researchgate.net

Derivatization Strategies for Enhanced Detection and Separation

While direct analysis of amino acids is possible, derivatization is a common strategy to improve their analytical characteristics. thermofisher.com Derivatization involves chemically modifying the amino acids to make them more suitable for separation and detection. This can enhance chromatographic retention and resolution, and improve ionization efficiency and detection sensitivity in MS. waters.com

Pre-column Derivatization (e.g., using OPA, FMOC, AccQ•Tag, l-FDLA, Acetylated Derivatives)

Pre-column derivatization occurs before the sample is injected into the liquid chromatograph. Several reagents are commonly used for this purpose in amino acid analysis.

o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. This is a popular method for fluorescence detection but is not suitable for secondary amino acids like proline. thermofisher.com